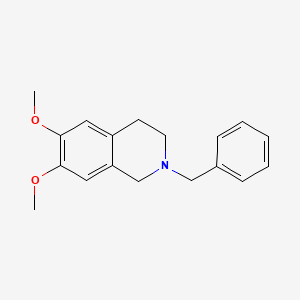
2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (BDTI) is a synthetic compound that belongs to the class of tetrahydroisoquinoline alkaloids. BDTI has been found to possess various biological activities and pharmacological properties, making it a promising candidate for drug development. In
Applications De Recherche Scientifique
Enantioselective Synthesis in Alkaloids
The compound serves as a starting material in the enantioselective synthesis of various alkaloids, including tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. This process involves deprotonation and alkylation, yielding products like (+)-laudanidine and (-)-corytenchine (Blank & Opatz, 2011).
Local Anesthetic Activity and Acute Toxicity
The compound, when synthesized into a series of derivatives, displays high local anesthetic activity and can serve as potential alternatives to existing anesthetics. It also offers insights into acute toxicity and structure-toxicity relationships in pharmaceutical research (Azamatov et al., 2023).
Optically Active Derivatives for Catalysis
Optically active derivatives of this compound have been synthesized and analyzed for their conformational properties, which are significant for stereocontrol in catalytic processes (Naicker et al., 2011).
Bradycardic Agents
Derivatives of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been examined for bradycardic activities. This research contributes to understanding the structure-activity relationships in the development of cardiac drugs (Kakefuda et al., 2003).
Anticancer Potential and Sigma-2 Receptor Ligands
The compound, through its derivatives, shows promise in cancer therapy as sigma-2 receptor ligands. This application is significant for tumor imaging and cancer therapeutics, as well as in studying the receptor's pharmacological functions (Sun et al., 2017).
Deconstruction in Mixed P-gp/σ2 Receptor Agents
Deconstructing this moiety in compounds can lead to the separation of P-glycoprotein (P-gp) activity from σ2 receptor affinity, contributing to the development of more targeted therapeutic agents (Pati et al., 2015).
Synthesis of Anticonvulsants
Synthesis of derivatives of this compound has led to the identification of new molecules with significant anticonvulsant activity. This research contributes to epilepsy treatment and the understanding of structure-active relationships in medicinal chemistry (Gitto et al., 2010).
MDR Reversal Agents in Cancer
Utilizing the compound as a scaffold, researchers have identified potential multidrug resistance reversal agents in cancer treatment. This approach is key in overcoming drug resistance in cancer therapy (Li et al., 2008).
Antibacterial Activity
The compound shows potential in antibacterial applications, with synthesized derivatives exhibiting good to moderate activity against various pathogens. This research is crucial in addressing growing antibiotic resistance (Murugavel et al., 2015).
Propriétés
IUPAC Name |
2-benzyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-10-15-8-9-19(12-14-6-4-3-5-7-14)13-16(15)11-18(17)21-2/h3-7,10-11H,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWSVFVFDPTCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967101 |
Source


|
| Record name | 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
5267-52-7 |
Source


|
| Record name | 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


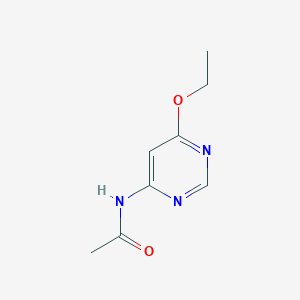
![1-((1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2734655.png)
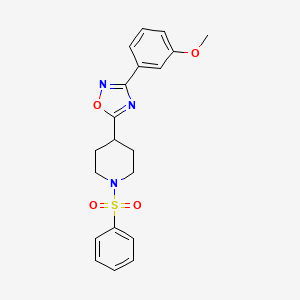



![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2734662.png)
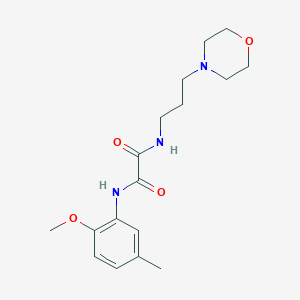
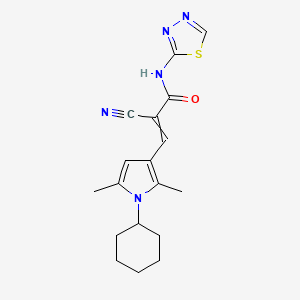
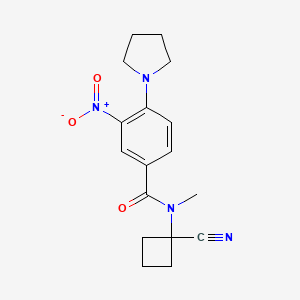

![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2734670.png)
